molecular formula C29H20Br2N2O B11693551 (5-Bromo-2-((6-bromo-3-methyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone CAS No. 64675-63-4

(5-Bromo-2-((6-bromo-3-methyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone

Katalognummer: B11693551
CAS-Nummer: 64675-63-4
Molekulargewicht: 572.3 g/mol
InChI-Schlüssel: QNCYUEXDQCVNTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Bromo-2-((6-bromo-3-methyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone is a complex organic compound that features multiple aromatic rings and bromine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-((6-bromo-3-methyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by bromination and subsequent functionalization to introduce the phenyl and methanone groups. Common reagents might include bromine, phenylboronic acid, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could lead to the formation of amine derivatives.

    Substitution: Halogen atoms like bromine can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against certain diseases or conditions.

Medicine

In medicinal chemistry, such compounds could be explored for their potential therapeutic effects. They might serve as lead compounds in drug discovery programs targeting specific biological pathways.

Industry

Industrially, these compounds could be used in the development of new materials with specific properties, such as electronic or photonic applications.

Wirkmechanismus

The mechanism of action for (5-Bromo-2-((6-bromo-3-methyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

  • (5-Brom-2-((6-brom-3-methylchinolin-2-yl)amino)phenyl)(phenyl)methanon
  • (5-Brom-2-((6-chlor-3-methyl-4-phenylchinolin-2-yl)amino)phenyl)(phenyl)methanon

Einzigartigkeit

Die Einzigartigkeit von (5-Brom-2-((6-brom-3-methyl-4-phenylchinolin-2-yl)amino)phenyl)(phenyl)methanon liegt in seinem spezifischen Substitutionsschema und dem Vorhandensein mehrerer Bromatome. Diese Merkmale können im Vergleich zu ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften verleihen.

Eigenschaften

CAS-Nummer

64675-63-4

Molekularformel

C29H20Br2N2O

Molekulargewicht

572.3 g/mol

IUPAC-Name

[5-bromo-2-[(6-bromo-3-methyl-4-phenylquinolin-2-yl)amino]phenyl]-phenylmethanone

InChI

InChI=1S/C29H20Br2N2O/c1-18-27(19-8-4-2-5-9-19)23-16-21(30)12-14-25(23)32-29(18)33-26-15-13-22(31)17-24(26)28(34)20-10-6-3-7-11-20/h2-17H,1H3,(H,32,33)

InChI-Schlüssel

QNCYUEXDQCVNTI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(C=CC(=C2)Br)N=C1NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.